molecular formula C5H11NO3 B1203288 3-Nitro-2-pentanol CAS No. 5447-99-4

3-Nitro-2-pentanol

Cat. No.: B1203288
CAS No.: 5447-99-4
M. Wt: 133.15 g/mol
InChI Key: CHOTTWGZEKCPHA-UHFFFAOYSA-N
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Description

3-Nitro-2-pentanol is an organic compound with the molecular formula C5H11NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitro-2-pentanol can be synthesized through the reaction of acetaldehyde with 1-nitropropane. The reaction typically involves the use of aluminum oxide as a catalyst and is carried out at ambient temperature for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from acetaldehyde and 1-nitropropane can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amino alcohols.

    Substitution: Produces various substituted nitro alcohols.

Scientific Research Applications

3-Nitro-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-2-pentanol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

    2-Nitro-1-propanol: Another nitro alcohol with similar chemical properties.

    3-Nitro-1-butanol: A nitro alcohol with a different carbon chain length.

    2-Nitro-2-methyl-1-propanol: A branched nitro alcohol with distinct steric properties.

Uniqueness: 3-Nitro-2-pentanol is unique due to its specific carbon chain length and the position of the nitro and hydroxyl groups

Properties

IUPAC Name

3-nitropentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOTTWGZEKCPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031647
Record name 3-Nitropentan-2-ol
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5447-99-4
Record name 3-Nitro-2-pentanol
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Record name 3-Nitropentan-2-ol
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Record name 5447-99-4
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Record name 3-Nitropentan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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